molecular formula C11H7FN2 B4276665 2-(1-(4-Fluorophenyl)ethylidene)malononitrile CAS No. 579-48-6

2-(1-(4-Fluorophenyl)ethylidene)malononitrile

Cat. No.: B4276665
CAS No.: 579-48-6
M. Wt: 186.18 g/mol
InChI Key: BTHFBDPPRQIWGQ-UHFFFAOYSA-N
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Description

2-(1-(4-Fluorophenyl)ethylidene)malononitrile: is an organic compound with the molecular formula C11H7FN2 It is a derivative of malononitrile, characterized by the presence of a fluorophenyl group attached to the ethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(4-Fluorophenyl)ethylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing malononitrile with 4-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(1-(4-Fluorophenyl)ethylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 2-(1-(4-Fluorophenyl)ethylidene)malononitrile is used as a building block for the synthesis of various heterocyclic compounds. It is also employed in the development of new materials with unique electronic and optical properties .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules that can interact with specific biological targets .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. These derivatives are investigated for their ability to inhibit enzymes or receptors involved in disease pathways .

Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it suitable for applications in the development of advanced materials .

Mechanism of Action

The mechanism of action of 2-(1-(4-Fluorophenyl)ethylidene)malononitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing neural transmission .

Comparison with Similar Compounds

    [1-(4-chlorophenyl)ethylidene]malononitrile: Similar structure but with a chlorine atom instead of fluorine.

    [1-(4-bromophenyl)ethylidene]malononitrile: Similar structure but with a bromine atom instead of fluorine.

    [1-(4-methylphenyl)ethylidene]malononitrile: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in 2-(1-(4-Fluorophenyl)ethylidene)malononitrile imparts unique electronic properties to the compound. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. This makes this compound distinct from its analogs with other substituents .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)ethylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2/c1-8(10(6-13)7-14)9-2-4-11(12)5-3-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHFBDPPRQIWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240210
Record name 2-[1-(4-Fluorophenyl)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579-48-6
Record name 2-[1-(4-Fluorophenyl)ethylidene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(4-Fluorophenyl)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-(4-Fluorophenyl)ethylidene)malononitrile
Reactant of Route 2
2-(1-(4-Fluorophenyl)ethylidene)malononitrile

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